(R)-2,3,4,5,6-Pentafluorobenzhydrol
Description
(R)-2,3,4,5,6-Pentafluorobenzhydrol (CAS: 1944-05-4; 27599-16-2) is a fluorinated benzhydrol derivative with the molecular formula C₁₃H₇F₅O and a molecular weight of 274.1861 g/mol . Its structure features two benzene rings substituted with five fluorine atoms and a hydroxyl group attached to the central carbon (Fig. 1). The electron-withdrawing fluorine substituents enhance electrophilicity, making it a potent derivatization agent in analytical chemistry. This compound is characterized by high polarity, low volatility, and excellent solubility in polar solvents, which optimizes its use in reactions requiring stable adduct formation through hydrogen bonding and π-π stacking interactions . Applications span pharmaceuticals, materials science, and environmental analysis, where it improves chromatographic separation and mass spectrometry (MS) detection sensitivity .
Properties
IUPAC Name |
(R)-(2,3,4,5,6-pentafluorophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIIFKURPQGSMI-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=C(C(=C(C(=C2F)F)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3,4,5,6-Pentafluorobenzhydrol typically involves the reduction of the corresponding ketone, ®-2,3,4,5,6-Pentafluorobenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of ®-2,3,4,5,6-Pentafluorobenzhydrol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-2,3,4,5,6-Pentafluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the hydroxyl group can lead to the formation of the corresponding hydrocarbon.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: ®-2,3,4,5,6-Pentafluorobenzophenone
Reduction: ®-2,3,4,5,6-Pentafluorotoluene
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
®-2,3,4,5,6-Pentafluorobenzhydrol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2,3,4,5,6-Pentafluorobenzhydrol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
Structural and Functional Group Differences
(R)-2,3,4,5,6-Pentafluorobenzhydrol belongs to a family of fluorinated aromatic compounds widely used in analytical derivatization. Key structural analogs include:
| Compound Name | Molecular Formula | Key Functional Groups | CAS Number |
|---|---|---|---|
| (R)-2,3,4,5,6-Pentafluorobenzhydrol | C₁₃H₇F₅O | Benzhydrol (two aryl-OH groups) | 1944-05-4 |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | C₇H₅F₅NO·HCl | Hydroxylamine (NH₂-O-) | 122307 (CID) |
| 2,3,4,5,6-Pentafluorobenzyl alcohol | C₇H₅F₅O | Benzyl alcohol (aryl-CH₂OH) | 440-60-8 |
| 2,3,4,5,6-Pentafluorobenzylzinc chloride | C₇H₄F₅ZnCl | Organometallic (Zn-Cl) | N/A |
Key Differences :
- PFBHA contains a hydroxylamine group (-ONH₂) linked to the pentafluorobenzyl moiety, enabling rapid oxime formation with carbonyl compounds .
- Pentafluorobenzyl alcohol lacks the benzhydrol structure and is primarily used as a building block in organic synthesis .
- Pentafluorobenzylzinc chloride is an organometallic reagent for cross-coupling reactions, distinct in reactivity from the hydroxyl-containing analogs .
Reactivity and Derivatization Mechanisms
Performance Metrics :
- PFBHA derivatives exhibit detection limits as low as 0.1 ppb for aldehydes in air and water, attributed to the electron-capturing fluorine atoms enhancing MS sensitivity .
- (R)-2,3,4,5,6-Pentafluorobenzhydrol improves chromatographic resolution by reducing peak tailing in polar solvents, with reported yield enhancements of 15–20% in adduct formation compared to non-fluorinated analogs .
Case Study :
- PFBHA was used to quantify thromboxane B₂ in blood samples, achieving a linear range of 0.5–500 ng/mL with R² > 0.99 .
- (R)-2,3,4,5,6-Pentafluorobenzhydrol enabled the analysis of amygdalin in plant extracts, enhancing MS signal intensity by 3-fold compared to underivatized samples .
Stability and Handling Considerations
Biological Activity
(R)-2,3,4,5,6-Pentafluorobenzhydrol is a highly fluorinated organic compound characterized by a benzhydrol structure with five fluorine atoms. Its molecular formula is C13H5F5O, and it has a molecular weight of approximately 272.17 g/mol. The presence of fluorine atoms significantly influences its biological activity, enhancing its interactions with various biological systems.
Target of Action
The specific biological targets of (R)-2,3,4,5,6-pentafluorobenzhydrol are not extensively documented. However, as a benzhydrol derivative, it is likely to interact with various enzymes and receptors. The electronegativity of the fluorine atoms may enhance binding affinity to these biological targets .
Mode of Action
The compound may act by binding to the active sites of enzymes or receptors, altering their function. This interaction can lead to changes in cellular signaling pathways and metabolic processes. The unique structure allows for potential inhibition of certain enzymes due to effective binding .
Enzyme Interactions
(R)-2,3,4,5,6-Pentafluorobenzhydrol has shown potential as an inhibitor for alcohol dehydrogenase enzymes. This enzyme catalyzes the oxidation of alcohols to aldehydes or ketones. The enhanced reactivity and binding affinity attributed to the fluorine substituents make this compound a valuable tool in studying enzyme kinetics .
Cellular Effects
The compound influences various cellular processes such as cell signaling and gene expression. It has been observed to modulate the activity of signaling proteins like kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it interacts with transcription factors that regulate gene expression .
Case Studies
- Insecticidal Activity : Studies on carbinol derivatives similar to (R)-2,3,4,5,6-pentafluorobenzhydrol have demonstrated strong insecticidal properties against house flies (Musca domestica L.). These studies suggest that fluorinated compounds can inhibit DDT dehydrochlorinase, contributing to reduced resistance in target pests .
- Fluorinated Compounds in Medicine : Research into fluorinated compounds has highlighted their potential therapeutic applications due to their stability and bioactivity. The unique properties of (R)-2,3,4,5,6-pentafluorobenzhydrol may enhance drug design efforts aimed at developing new pharmaceuticals .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluorobenzhydrol | C12H11F | Contains one fluorine atom; less electronegative |
| 2,3-Difluorobenzhydrol | C12H10F2 | Two fluorine atoms; different electronic properties |
| 2,3-Dichlorobenzhydrol | C12H10Cl2 | Chlorine instead of fluorine; different reactivity |
(R)-2,3,4,5,6-Pentafluorobenzhydrol stands out due to its five fluorine substituents that significantly alter its physical and chemical properties compared to similar compounds. This high level of fluorination contributes to its stability and reactivity.
Synthetic Routes
The synthesis of (R)-2,3,4,5,6-pentafluorobenzhydrol typically involves the reduction of bromopentafluorobenzene using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions .
Industrial Production
While specific industrial methods are not widely documented, production generally follows laboratory principles with adjustments for scale and efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
